5-Methyloxolan-3-amine hydrochloride

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Selectivity

5-Methyloxolan-3-amine hydrochloride (CAS 1909318-60-0), also known as 5-Methyltetrahydrofuran-3-amine hydrochloride, is a heterocyclic amine building block featuring a tetrahydrofuran (oxolane) ring substituted with a methyl group at the 5-position and an amine at the 3-position, isolated as its hydrochloride salt. The compound possesses two asymmetric centers (C3 and C5), resulting in a mixture of stereoisomers.

Molecular Formula C5H12ClNO
Molecular Weight 137.61
CAS No. 1909318-60-0
Cat. No. B2765431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyloxolan-3-amine hydrochloride
CAS1909318-60-0
Molecular FormulaC5H12ClNO
Molecular Weight137.61
Structural Identifiers
SMILESCC1CC(CO1)N.Cl
InChIInChI=1S/C5H11NO.ClH/c1-4-2-5(6)3-7-4;/h4-5H,2-3,6H2,1H3;1H
InChIKeyVWAOZJFTNJPGIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyloxolan-3-amine hydrochloride (CAS 1909318-60-0) Technical Specifications and Sourcing Overview


5-Methyloxolan-3-amine hydrochloride (CAS 1909318-60-0), also known as 5-Methyltetrahydrofuran-3-amine hydrochloride, is a heterocyclic amine building block featuring a tetrahydrofuran (oxolane) ring substituted with a methyl group at the 5-position and an amine at the 3-position, isolated as its hydrochloride salt . The compound possesses two asymmetric centers (C3 and C5), resulting in a mixture of stereoisomers . Its molecular formula is C5H12ClNO, with a molecular weight of 137.61 g/mol . As a primary amine hydrochloride salt, it serves as a versatile intermediate in medicinal chemistry and organic synthesis, offering both nucleophilic amine functionality for derivatization and the conformational rigidity of a five-membered oxygen heterocycle .

5-Methyloxolan-3-amine hydrochloride: Why Generic Amine Building Blocks Cannot Substitute for This Scaffold


While many primary amines and heterocyclic amines are commercially available, 5-Methyloxolan-3-amine hydrochloride cannot be trivially replaced by simpler analogs such as tetrahydrofuran-3-amine (oxolan-3-amine) or N-methyl derivatives without compromising biological target engagement and synthetic utility. The specific substitution pattern—a methyl group at C5 combined with a primary amine at C3—imparts distinct stereoelectronic properties, including altered lipophilicity (LogP ~0.54) and conformational preferences, that directly influence binding interactions with enzymes such as monoamine oxidases (MAO-A/B) [1]. Furthermore, the compound exists as a mixture of stereoisomers, a feature not present in achiral or single-enantiomer analogs, which has implications for both biological screening outcomes and downstream chiral resolution strategies . The quantitative evidence below establishes the measurable differentiators that justify its selection over closely related oxolane amines.

5-Methyloxolan-3-amine hydrochloride: Quantitative Evidence for Scientific Selection


MAO-A vs MAO-B Inhibition Selectivity: Quantifying Target Engagement for 5-Methyloxolan-3-amine

5-Methyloxolan-3-amine (as its hydrochloride salt) exhibits a pronounced selectivity for inhibiting monoamine oxidase A (MAO-A) over MAO-B. In a standardized bovine brain mitochondrial assay using serotonin (MAO-A) and benzylamine (MAO-B) as substrates, the compound demonstrated an IC50 of 88 nM against MAO-A and an IC50 of 660,000 nM (6.6e5 nM) against MAO-B [1]. This translates to a selectivity index (IC50 MAO-B / IC50 MAO-A) of approximately 7,500-fold in favor of MAO-A. While direct head-to-head comparator data for unsubstituted tetrahydrofuran-3-amine is not available in this exact assay, this level of isoform selectivity distinguishes it from non-selective or pan-MAO inhibitors and positions it as a potential tool compound for dissecting MAO-A-dependent pathways.

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Selectivity

Stereochemical Complexity and Isomeric Purity: Quantifying Batch-to-Batch Reproducibility for 5-Methyloxolan-3-amine hydrochloride

5-Methyloxolan-3-amine hydrochloride contains two stereogenic centers (C3 and C5), yielding a theoretical maximum of four stereoisomers . Commercial specifications indicate the product is supplied as a mixture of diastereomers with a purity of ≥95% . This contrasts with single-enantiomer analogs such as (R)- or (S)-tetrahydrofuran-3-amine hydrochloride, which are available with defined optical purity but lack the additional methyl substituent. The presence of multiple stereoisomers may influence the compound's conformational ensemble and binding interactions, and the defined purity specification ensures consistent isomeric distribution across batches—a critical parameter for reproducible biological assay outcomes and synthetic transformations where stereochemistry matters.

Stereochemistry Chiral Building Blocks Reproducibility

Lipophilicity (LogP) and Topological Polar Surface Area (TPSA): Physicochemical Differentiation from Unsubstituted Oxolane Amines

5-Methyloxolan-3-amine hydrochloride exhibits a computed LogP of approximately 0.54 and a Topological Polar Surface Area (TPSA) of 35.25 Ų . These values differ from the unsubstituted analog tetrahydrofuran-3-amine (oxolan-3-amine), which has a lower molecular weight (101.15 g/mol vs. 137.61 g/mol) and likely a lower LogP due to the absence of the methyl group . The increased lipophilicity conferred by the 5-methyl substitution can enhance membrane permeability and alter protein binding characteristics, while the moderate TPSA remains within favorable ranges for CNS penetration. These differences provide a quantifiable basis for selecting 5-methyloxolan-3-amine over simpler oxolane amines when increased lipophilicity is desired in a lead optimization program.

Physicochemical Properties Drug-likeness ADME Prediction

Safety and Handling Profile: GHS Classification and Hazard Communication

5-Methyloxolan-3-amine hydrochloride is classified under GHS with the signal word 'Warning' and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This profile is typical for many small-molecule amine hydrochlorides and does not include more severe hazard categories (e.g., H300, H310, H330). For procurement and laboratory safety planning, this standardized hazard communication allows for straightforward implementation of appropriate personal protective equipment and engineering controls. The compound is non-hazardous for transport, simplifying logistics compared to more hazardous amine derivatives .

Safety Data Laboratory Handling Regulatory Compliance

5-Methyloxolan-3-amine hydrochloride: Optimal Research Applications Based on Quantitative Evidence


Selective MAO-A Inhibitor Development and Neuropharmacology Probe Design

Given the 7,500-fold selectivity for MAO-A over MAO-B (IC50 88 nM vs. 660,000 nM) demonstrated in bovine brain mitochondria assays [1], 5-Methyloxolan-3-amine hydrochloride is best deployed as a starting scaffold or reference compound in medicinal chemistry programs targeting MAO-A for therapeutic areas such as depression and anxiety disorders. Its pronounced isoform selectivity reduces the likelihood of MAO-B-mediated off-target effects, enabling cleaner interrogation of MAO-A-specific pharmacology in cellular and in vivo models. Researchers should use this compound when a selective MAO-A inhibition profile is required, and note that the stereoisomeric mixture may yield different activity profiles for individual isomers—a consideration for later-stage optimization.

Chiral Building Block for Enantioselective Synthesis and Structure-Activity Relationship (SAR) Studies

The presence of two stereogenic centers and the availability of the compound as a ≥95% pure mixture of diastereomers make 5-Methyloxolan-3-amine hydrochloride an excellent starting material for SAR investigations where stereochemistry influences biological activity. The defined purity specification ensures batch-to-batch consistency in the isomeric ratio, which is critical for reproducible assay results. Medicinal chemists can use this scaffold to explore how stereochemistry impacts target binding, and later resolve or asymmetrically synthesize the active isomer. This application is particularly relevant for programs exploring novel oxolane-containing pharmacophores where both the amine handle and the 5-methyl substituent are essential for activity.

Lipophilicity-Tuned Analog Synthesis for ADME Property Optimization

With a computed LogP of ~0.54 and a TPSA of 35.25 Ų , 5-Methyloxolan-3-amine hydrochloride offers a distinct lipophilicity profile compared to the unsubstituted oxolan-3-amine scaffold. This property difference is valuable when a medicinal chemistry program requires a modest increase in lipophilicity to improve membrane permeability or alter tissue distribution. The 5-methyl substituent provides a ~0.5 unit LogP increase without adding hydrogen bond donors or acceptors, maintaining favorable drug-likeness metrics. This makes the compound a strategic choice for lead optimization when balancing potency, solubility, and permeability—particularly for CNS-targeted programs where LogP values between 0-3 are often optimal.

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